3,4-Diaminobenzimidamide
Overview
Description
3,4-Diaminobenzimidamide is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is a white to brown powder or crystals .
Molecular Structure Analysis
The IUPAC name for 3,4-Diaminobenzimidamide is 3,4-diaminobenzenecarboximidamide . The InChI code is 1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) .Physical And Chemical Properties Analysis
3,4-Diaminobenzimidamide is a white to brown powder or crystals .Scientific Research Applications
Potassium Channel Blocker
3,4-Diaminopyridine, a compound structurally similar to 3,4-Diaminobenzimidamide, has been identified as a potent potassium channel blocker. It exhibits high efficacy in blocking potassium channels of squid axon membranes, with a dissociation constant significantly lower than its analog, 4-aminopyridine. This makes it a valuable tool for studying membrane ionic channels (Kirsch & Narahashi, 1978).
Stability and Degradation Studies
Research has also focused on understanding the stability and degradation of 3,4-Diaminopyridine. Studies conducted on its ionised and non-ionised forms have demonstrated different pathways of degradation under oxidative stress, highlighting the relative stability of its salt species. This research is critical for developing stable pharmaceutical formulations of the compound (Raust et al., 2007).
Treatment of Neuromuscular Disorders
The efficacy of 3,4-Diaminopyridine in treating neuromuscular disorders like Lambert-Eaton syndrome has been documented. It has shown promising results in ameliorating neuromuscular and autonomic nervous system disorders without severe side effects (Lundh, Nilsson, & Rosén, 1984).
Enhancement of Brain Motor Activity
In patients with Multiple Sclerosis (MS), 3,4-Diaminopyridine has been shown to enhance brain motor activity. This is possibly due to its role in potentiating synaptic transmission, suggesting its potential therapeutic benefits in neurodegenerative conditions (Mainero et al., 2004).
Corrosion Inhibition
Another interesting application of a similar compound, 3,4-diaminobenzonitrile, is in the field of corrosion science. It has been studied for its efficiency in inhibiting steel corrosion, providing insights into its potential industrial applications (Sığırcık, Tüken, & Erbil, 2016).
Bioimaging
In the realm of bioimaging, derivatives of diaminobenzimidamide-like compounds havebeen used to develop fluorescent indicators for nitric oxide (NO). These indicators, based on the rhodamine chromophore, provide a sensitive method for detecting and imaging NO in biological applications, with improved features like high fluorescence quantum yield and minimal pH sensitivity (Kojima et al., 2001).
Photoinduced Optical Anisotropy
Research in the field of polymer science has explored the use of diaminobenzene derivatives in creating photochromic materials. These materials exhibit photoinduced optical anisotropy, making them useful for applications in photonic devices and light-responsive materials (Schab-Balcerzak, Sapich, & Stumpe, 2005).
Chemical Protein Synthesis
The compound 3,4-diaminobenzoic acid, similar to 3,4-Diaminobenzimidamide, has been used in facilitating the synthesis of peptide thioesters, which are crucial for chemical protein synthesis. This application underscores the role of such compounds in peptide chemistry and protein engineering (Mannuthodikayil et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3,4-diaminobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCEOMFCLGSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450357 | |
Record name | 3,4-Diaminobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobenzimidamide | |
CAS RN |
68827-43-0 | |
Record name | 3,4-Diaminobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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